molecular formula C20H19BrN2O5 B2824905 4-(2-Bromophenyl)-3-(3-nitrophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one CAS No. 1222977-79-8

4-(2-Bromophenyl)-3-(3-nitrophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one

Cat. No. B2824905
CAS RN: 1222977-79-8
M. Wt: 447.285
InChI Key: VYQQJIMWPYKOMF-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-3-(3-nitrophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a heterocyclic compound that contains an azetidin-2-one ring and two aromatic rings.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-3-(3-nitrophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes that play a role in inflammation and cancer progression. It may also have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation in various tissues, including the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-Bromophenyl)-3-(3-nitrophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one in lab experiments is its potential therapeutic applications. It may be useful in the development of new drugs for various diseases. However, one limitation is that the compound is not readily available and requires a complex synthesis process.

Future Directions

There are several future directions for the research on 4-(2-Bromophenyl)-3-(3-nitrophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one. One direction is to further investigate its potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its anti-inflammatory and anti-cancer effects. Additionally, research could be conducted to develop more efficient and cost-effective synthesis methods for the compound.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its anti-inflammatory and anti-cancer properties make it a valuable candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(2-Bromophenyl)-3-(3-nitrophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one involves the reaction of 2-bromoaniline and 3-nitrophenol in the presence of potassium carbonate and copper(I) iodide to form 2-bromo-3-nitrophenol. This intermediate is then reacted with (R)-2-(bromomethyl)oxirane in the presence of potassium carbonate to form the desired compound.

Scientific Research Applications

The compound 4-(2-Bromophenyl)-3-(3-nitrophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been investigated as a potential therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-(2-bromophenyl)-3-(3-nitrophenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O5/c21-17-9-2-1-8-16(17)18-19(20(24)22(18)12-15-7-4-10-27-15)28-14-6-3-5-13(11-14)23(25)26/h1-3,5-6,8-9,11,15,18-19H,4,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQQJIMWPYKOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(C(C2=O)OC3=CC=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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